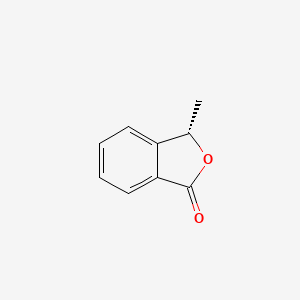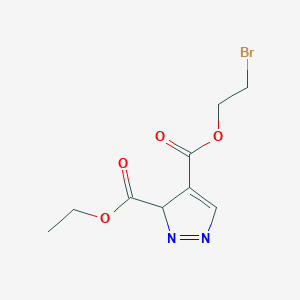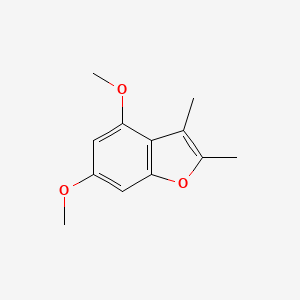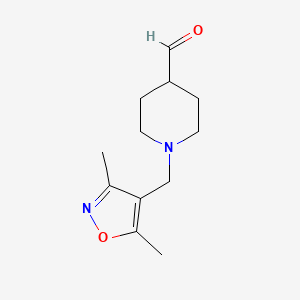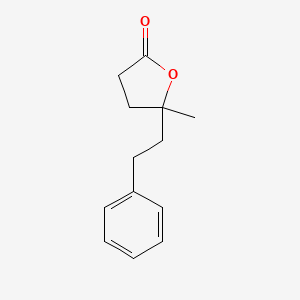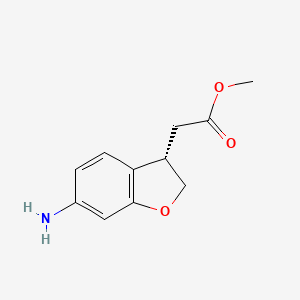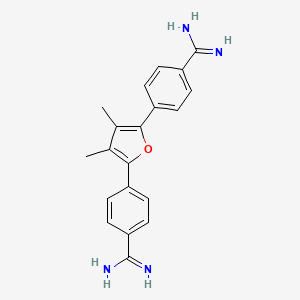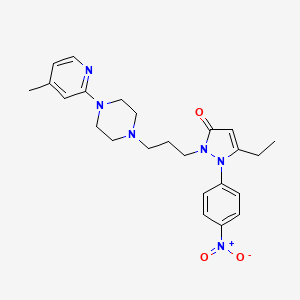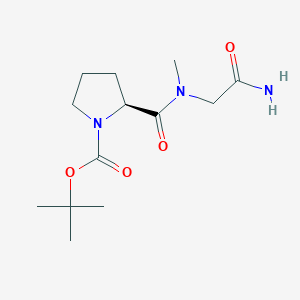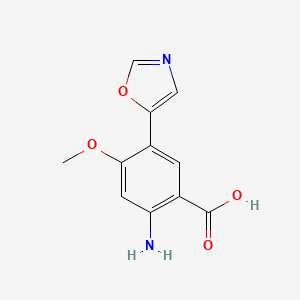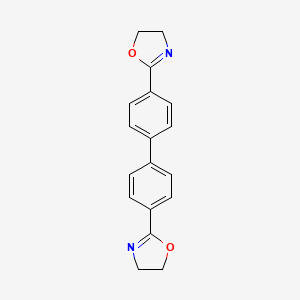
4,4'-Bis(4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of two oxazoline rings attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with oxazoline precursors. One common method involves the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions to form the oxazoline rings. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid or trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: Reduction of the oxazoline rings can yield amino alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Oxazoles
Reduction: Amino alcohols
Substitution: Halogenated or nitrated biphenyl derivatives
Applications De Recherche Scientifique
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound can be used in the design of bioactive molecules and as a building block in medicinal chemistry.
Industry: The compound is used in the production of polymers and advanced materials due to its structural rigidity and stability.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through the oxazoline rings. These rings can coordinate with metal ions, facilitating catalytic reactions. The biphenyl core provides a rigid framework that enhances the stability of the resulting complexes. The pathways involved in its action include coordination with transition metals and participation in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 4,4’-Bis(tert-butyl)-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
Uniqueness
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to the presence of oxazoline rings, which provide additional coordination sites compared to similar compounds like 4,4’-Di-tert-butyl-2,2’-dipyridyl. This enhances its versatility in forming complexes with a wider range of metal ions, making it more effective in catalytic applications.
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-[4-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H16N2O2/c1-5-15(17-19-9-11-21-17)6-2-13(1)14-3-7-16(8-4-14)18-20-10-12-22-18/h1-8H,9-12H2 |
Clé InChI |
IQLHQDZWTJXILC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


